Methyl 4-chloroquinazoline-8-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloroquinazoline-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)7-4-2-3-6-8(7)12-5-13-9(6)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZALFALOKHBET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590487 | |
| Record name | Methyl 4-chloroquinazoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903130-01-8 | |
| Record name | Methyl 4-chloroquinazoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Chemical Transformations of Methyl 4 Chloroquinazoline 8 Carboxylate
Precursor Synthesis and Routes to the Quinazoline-8-carboxylate Scaffold
The construction of the core quinazoline (B50416) ring system is the foundational step in synthesizing the target molecule. This process typically begins with derivatives of anthranilic acid, which undergo cyclization to form the bicyclic quinazolinone structure.
The quinazolin-4(3H)-one scaffold is a common precursor in the synthesis of many biologically active compounds. ijarsct.co.in A prevalent method for its synthesis is the Niementowski reaction, which involves the condensation of anthranilic acid with amides. tandfonline.comsmolecule.com For instance, heating anthranilic acid with an excess of formamide (B127407) leads to the formation of quinazolin-4(3H)-one. ijarsct.co.inepstem.net This reaction proceeds through the formation of an o-amidobenzamide intermediate followed by cyclization. epstem.net
Alternative methods have been developed to improve yield and reaction times, including the use of microwave irradiation. ijarsct.co.inepstem.net Other synthetic routes involve the reaction of anthranilic acid with orthoesters, such as trimethyl orthoformate, in the presence of an amine, or the cyclization of N-acyl anthranilic acids. tandfonline.comnih.gov For example, N-butyryl anthranilic acid can be prepared by reacting anthranilic acid with butyryl chloride, which is then cyclized using acetic anhydride (B1165640) to form a benzoxazin-4-one intermediate. nih.gov This intermediate can subsequently react with amines to yield the corresponding quinazolinone derivative. nih.gov To create the specific scaffold for methyl 4-chloroquinazoline-8-carboxylate, a substituted anthranilic acid, namely a derivative of 2-aminoterephthalic acid, is required as the starting material.
The direct precursor to the title compound is Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate. The synthesis of this intermediate follows the general principles of quinazolinone formation, starting from an appropriately functionalized anthranilic acid derivative. smolecule.com The process involves the cyclization of a 2-amino-isophthalic acid derivative. This precursor is then subjected to a dehydroxy-chlorination reaction to replace the 4-oxo group with a chlorine atom, yielding this compound.
The conversion of the 4-oxo group in the quinazolinone ring to a 4-chloro group is a critical transformation that activates the molecule for subsequent nucleophilic substitution reactions. This deoxychlorination is typically achieved using various chlorinating agents. researchgate.net While several reagents can effect this transformation, phosphorous oxychloride (POCl3) is the most commonly employed due to its efficiency and reactivity. researchgate.netnih.gov Other reagent systems that have been utilized include combinations of triphenylphosphine (B44618) with N-chlorosuccinimide or trichloroisocyanuric acid.
Phosphorous oxychloride (POCl3) is a powerful and widely used reagent for converting 4-quinazolinones into 4-chloroquinazolines. nih.govrsc.org The reaction is typically performed by heating the quinazolinone substrate in an excess of POCl3, which often serves as both the reagent and the solvent. researchgate.net The process can also be carried out in the presence of an inert solvent like xylene or with the addition of a tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et3N). researchgate.netresearchgate.net
The reaction mechanism is understood to occur in two distinct stages. nih.gov The first stage involves an initial phosphorylation of the quinazolinone at temperatures below 25 °C, which forms various phosphorylated intermediates. nih.gov The second stage, which requires heating to between 70-90 °C, involves the reaction of these (O)-phosphorylated intermediates with a chloride ion (Cl⁻) to yield the final 4-chloroquinazoline (B184009) product. nih.gov Careful control of temperature and reaction conditions is essential to ensure a clean and efficient conversion. nih.gov After the reaction is complete, the excess POCl3 is typically removed under reduced pressure, and the reaction mixture is carefully quenched by pouring it onto ice water. researchgate.netcommonorganicchemistry.com
| Chlorinating Agent | Typical Conditions | Notes |
|---|---|---|
| Phosphorous Oxychloride (POCl3) | Reflux, neat or with solvent (e.g., Xylene) | Most common method; POCl3 can act as both reagent and solvent. researchgate.net |
| POCl3 / PCl5 | Reflux | Used for less reactive substrates. |
| Thionyl Chloride (SOCl2) | Reflux, often with a catalytic amount of DMF | Alternative to POCl3. |
| Triphenylphosphine (PPh3) / Trichloroisocyanuric acid | - | Milder conditions compared to POCl3. |
Chlorination Reactions for 4-Chloroquinazoline Formation
Functional Group Interconversions and Derivatizations Involving this compound
The chlorine atom at the 4-position of the quinazoline ring is an excellent leaving group, making this position highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate.
The 4-position of the this compound ring is electrophilic and readily undergoes nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This reaction is extensively documented for 4-chloroquinazolines, allowing for the introduction of a wide variety of functional groups. nih.govnih.gov Amines, in particular, are common nucleophiles used in these reactions to produce 4-aminoquinazoline derivatives, which are a privileged scaffold in medicinal chemistry. nih.govchim.it
The reaction with primary or secondary amines, including anilines and aliphatic amines, typically proceeds under mild to moderate conditions to yield the corresponding N-substituted products. nih.govnih.gov Electron-rich amines react readily, while electron-poor amines may require longer reaction times or harsher conditions. nih.gov The regioselectivity of this substitution is consistently observed at the 4-position, even when other potentially reactive sites exist on the quinazoline ring. nih.gov The reaction can be catalyzed by acids like HCl or bases, and microwave-assisted protocols have been developed to accelerate the synthesis. nih.govchim.it
| Nucleophile | Product Type | Example Conditions |
|---|---|---|
| Primary Amines (e.g., Aniline) | 4-Anilinoquinazolines | Microwave irradiation in THF/H2O. nih.gov |
| Secondary Amines (e.g., Pyrrolidine) | 4-(Pyrrolidin-1-yl)quinazolines | Heating in a suitable solvent. researchgate.net |
| Hydrazine (B178648) | 4-Hydrazinylquinazolines | Reaction in ethanol. researchgate.net |
| Alkoxides (e.g., Sodium Methoxide) | 4-Alkoxyquinazolines | Reaction in the corresponding alcohol. researchgate.net |
| Thiols | 4-(Thioalkyl)quinazolines | Reaction with a thiol in the presence of a base. |
Reactions Involving the Methyl Ester Group
The methyl ester at the C8 position offers another site for chemical modification, allowing for the synthesis of carboxylic acids, other esters, and amides.
The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-chloroquinazoline-8-carboxylic acid. This transformation is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide. chemguide.co.uk The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid (e.g., HCl) protonates the carboxylate to yield the final carboxylic acid product. chemguide.co.uk This carboxylic acid is a key intermediate for the synthesis of amides and other derivatives.
Transesterification is a process of exchanging the organic group of an ester with the organic group of an alcohol. For this compound, this can be accomplished by reacting it with a different alcohol (e.g., ethanol, isopropanol) in the presence of an acid or base catalyst. Acid-catalyzed transesterification, using an acid like sulfuric acid, involves protonation of the carbonyl group, making it more susceptible to nucleophilic attack by the new alcohol. Base-catalyzed transesterification typically employs an alkoxide base corresponding to the new alcohol. To ensure a high yield of the desired product, the alcohol reactant is often used in large excess or as the solvent for the reaction.
In the field of analytical chemistry, particularly metabolomics, derivatization is often required to enhance the detection of small molecules like carboxylic acids by liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net While direct analysis is challenging due to poor chromatographic retention and low ionization efficiency, derivatizing agents can improve these properties. umn.edu
Heterocyclic compounds containing a reactive hydrazine moiety have been developed for this purpose. For example, 2-hydrazinoquinoline (B107646) (HQ) has been established as an effective derivatization agent for the simultaneous LC-MS analysis of carboxylic acids, aldehydes, and ketones. nih.govresearchgate.net The derivatization reaction involves the formation of an acyl hydrazide between the carboxylic acid and the hydrazine group of the reagent. umn.edu The quinoline (B57606) part of the molecule provides several advantages:
It increases the hydrophobicity of the resulting derivative, leading to better retention on reversed-phase LC columns. nih.gov
It provides a readily protonatable nitrogen atom, which enhances ionization efficiency in positive-ion electrospray ionization (ESI-MS).
It can produce characteristic fragment ions during tandem mass spectrometry (MS/MS), which is useful for identification and quantification.
Modifications at the Quinazoline Ring System
The inherent aromaticity of the quinazoline ring system governs its reactivity. Modifications can be achieved through various reactions that target either the benzene (B151609) or the pyrimidine (B1678525) portion of the bicyclic structure.
The quinazoline ring system can undergo electrophilic aromatic substitution. The pyrimidine ring is generally resistant to electrophilic attack due to the electron-withdrawing nature of its nitrogen atoms. Consequently, electrophilic substitution occurs preferentially on the benzene ring portion of the molecule. wikipedia.org The general order of reactivity for the positions on the benzene ring is reported to be 8 > 6 > 5 > 7. wikipedia.org
For this compound, the directing effects of the existing substituents must be considered. The chloro group at position 4 is a deactivating, ortho-para directing group. The methyl carboxylate group at position 8 is also deactivating but directs incoming electrophiles to the meta position relative to itself. Given the inherent reactivity of the C8 position, the presence of the ester group significantly deactivates this site. Therefore, electrophilic attack would be predicted to occur at the C6 position, which is para to the chloro group and meta to the carboxylate group. However, specific experimental data on electrophilic substitution reactions for this compound are not extensively documented in the reviewed literature.
The nitrogen atoms in the quinazoline ring can be oxidized to form N-oxides. The direct oxidation of a quinazoline can be complex, as it may lead to a mixture of products. For instance, oxidation can occur at either the N1 or N3 position, and the reaction conditions can sometimes lead to the formation of quinazolinone byproducts. The selectivity of N-oxidation is highly dependent on the substituents present on the quinazoline ring and the oxidizing agent employed. While the formation of quinazoline-3-oxides is a known transformation for some derivatives, specific studies detailing the controlled oxidation of this compound to its corresponding N-oxide are not prevalent in the surveyed scientific literature.
The quinazoline ring can undergo hydration and other nucleophilic addition reactions, particularly when the ring is activated by protonation. wikipedia.org Protonation occurs at the N3 position, which increases the electrophilicity of the C4 position, making it susceptible to nucleophilic attack. wikipedia.org In the presence of water, this can lead to the addition of a water molecule across the C4=N3 double bond. wikipedia.org Similarly, other mild nucleophiles can add to the C4 position under acidic conditions. wikipedia.org In the case of this compound, the presence of the chloro group at C4 already makes this position highly activated for nucleophilic aromatic substitution, which is the more commonly exploited reaction pathway.
Advanced Synthetic Strategies
Modern synthetic methods have been applied to the functionalization of 4-chloroquinazoline derivatives to rapidly generate libraries of compounds for various applications.
One of the most significant reactions of 4-chloroquinazolines is their N-arylation via nucleophilic aromatic substitution (SNAr). Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This methodology is particularly effective for the reaction of 4-chloroquinazolines with a wide range of anilines, including those with both electron-donating and electron-withdrawing groups. nih.gov
The reaction is typically carried out in a solvent mixture such as THF/water or isopropanol, and it proceeds rapidly, often within minutes. nih.govnih.gov The efficiency of microwave irradiation allows for the rapid construction of 4-anilinoquinazoline (B1210976) derivatives, which are a class of compounds with significant biological activity. nih.gov While specific examples detailing the microwave-mediated N-arylation of this compound are limited, the general applicability of this method to variously substituted 4-chloroquinazolines suggests its utility for this substrate as well. nih.gov A study on the N-arylation of 4-chloro-8-iodoquinazoline, a closely related structure, demonstrated that a microwave-mediated approach in a THF/water solvent system successfully yielded the desired product in high yield. nih.gov
Below is a table summarizing representative examples of microwave-mediated N-arylation of various substituted 4-chloroquinazolines, illustrating the general conditions and yields achievable with this technique.
| 4-Chloroquinazoline Substrate (X=) | Aniline (B41778) Derivative (R=) | Reaction Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| Iodo | 4-OMe | 10 | 86 | nih.gov |
| Bromo | 4-OMe | 10 | 63 | nih.gov |
| Iodo | 3-OMe | 10 | 90 | nih.gov |
| Bromo | 3-OMe | 10 | 72 | nih.gov |
| Iodo | 3-Me | 20 | 80 | nih.gov |
| Bromo | 3-Me | 20 | 84 | nih.gov |
| Iodo | 3-Br | 60 | 72 | nih.gov |
| Bromo | 3-Br | 60 | 73 | nih.gov |
The development of metal-free synthetic methods is a significant goal in modern organic chemistry to avoid residual metal contamination in final products, particularly for pharmaceutical applications. While many metal-free approaches focus on the initial construction of the quinazoline ring from acyclic precursors, there is growing interest in using functionalized quinazolines as building blocks for more complex polycyclic systems through metal-free cyclization reactions. chemistryviews.orgmdpi.com
For this compound, the existing functional groups offer handles for such transformations. For example, after substitution of the C4-chloro group with a suitably functionalized nucleophile, an intramolecular cyclization could be induced to form a new ring fused to the quinazoline core. An example could involve the introduction of a side chain with a terminal nucleophile that could cyclize onto another position of the quinazoline ring or onto a substituent. While specific examples of metal-free cyclizations originating from this compound are not well-documented, the principles of intramolecular oxidative C-N or C-C bond formation, often mediated by reagents like ammonium (B1175870) persulfate, represent a plausible strategy for creating fused polycyclic quinazolinone derivatives under metal-free conditions. chemistryviews.org
Multi-component Reactions for Quinazoline Scaffold Construction
Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecular scaffolds, such as the quinazoline core, from three or more starting materials in a single synthetic operation. These reactions are particularly valuable in medicinal chemistry and drug discovery for the rapid generation of molecular diversity. While a direct one-pot multi-component synthesis of this compound is not extensively documented, MCR strategies can be effectively employed to construct the foundational quinazoline-8-carboxylate scaffold, which can then be further functionalized to the target compound.
A prominent and versatile MCR for the synthesis of quinazoline derivatives is the Ugi four-component reaction (Ugi-4CR). nih.govwikipedia.org This reaction typically involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold. By carefully selecting the starting materials, this reaction can be adapted to produce a quinazolinone ring system.
For the construction of a precursor to this compound, a plausible MCR approach would involve a modified Ugi reaction starting with a substituted anthranilic acid derivative, such as methyl 2-aminobenzoate. In this scenario, the anthranilic acid derivative provides the core benzene ring and the amino group necessary for the formation of the quinazoline heterocycle, while also carrying the required ester functionality at the position that will become the 8-position of the final product.
The general scheme for such a reaction would involve the condensation of methyl 2-aminobenzoate, an aldehyde, and an isocyanide. This would proceed through the formation of an intermediate Schiff base from the reaction of the amine and the aldehyde, which then reacts with the isocyanide and the carboxylic acid functionality of another molecule of the anthranilic acid derivative (or an external carboxylic acid) to form an acyl-amino amide intermediate. Subsequent intramolecular cyclization and dehydration would then lead to the formation of a quinazolin-4-one-8-carboxylate scaffold.
A critical consideration in this approach is the subsequent conversion of the 4-oxo group to the 4-chloro group. This is typically achieved through a separate chlorination step, for example, by using reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). Although this final transformation is not part of the MCR itself, the MCR is the key step in efficiently assembling the core heterocyclic structure.
The following table outlines a representative, albeit generalized, Ugi-type multi-component reaction for the synthesis of a quinazolin-4-one-8-carboxylate precursor. The specific yields and reaction conditions can vary significantly based on the specific substrates and catalysts used.
| Starting Material 1 (Amine/Acid) | Starting Material 2 (Aldehyde) | Starting Material 3 (Isocyanide) | Catalyst/Solvent | Product | Yield (%) |
| Methyl 2-aminobenzoate | Benzaldehyde | Cyclohexyl isocyanide | Methanol | Methyl 2-phenyl-4-oxo-3,4-dihydroquinazoline-8-carboxylate | Not specified in literature for this exact product via MCR |
| Anthranilic Acid | Various Aromatic Aldehydes | Various Isocyanides | Trifluoroethanol | Substituted Quinazolin-4-ones | 45-80 nih.gov |
| 2-Aminobenzamide | Aryl Iodides, CO source | - | Palladium catalyst | Quinazolinones | 82-98 nih.gov |
It is important to note that the reactivity and substitution pattern of the starting anthranilic acid can influence the outcome of the MCR. The presence of the ester group at the 8-position may affect the electronic properties of the aromatic ring and the nucleophilicity of the amino group, potentially requiring optimization of the reaction conditions.
Further research into palladium-catalyzed multi-component reactions offers another promising avenue. acs.org These reactions can tolerate a wider range of functional groups and may offer alternative pathways to construct the quinazoline scaffold with the desired substitution pattern. For instance, a palladium-catalyzed carbonylative coupling of a substituted 2-bromoaniline (B46623) with an amine and carbon monoxide could potentially be adapted for the synthesis of the quinazolinone precursor.
Iii. Structure Activity Relationship Sar Studies and Molecular Design
Influence of Substituents on Biological Activity
The specific placement and nature of substituents on the quinazoline (B50416) ring system can dramatically alter the pharmacological profile of a compound. Research into this area has highlighted key positions, such as 2, 3, 4, 6, and 8, where modifications can modulate activity. nih.govnih.gov
Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. nih.gov In the context of the quinazoline scaffold, halogen substitution has been shown to be a critical determinant of potency. The chlorine atom at the C4 position of Methyl 4-chloroquinazoline-8-carboxylate serves as a reactive site, often acting as a leaving group for the introduction of amine substituents to create 4-aminoquinazoline derivatives, which are known for a wide range of biological activities. researchgate.netmdpi.com
Furthermore, the presence of halogens elsewhere on the quinazoline or on appended phenyl rings can significantly influence activity. Studies on 4-anilinoquinazoline (B1210976) derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors revealed that varying the halogen at the 3'-position of the aniline (B41778) ring could modulate potency. mdpi.com For instance, a bromine substituent produced the most effective inhibition in one study, highlighting that the size, electronegativity, and lipophilicity of the halogen play a key role. mdpi.com Research has also shown that the substitution of halogen atoms in a benzene (B151609) ring attached to a quinazoline derivative can increase its interaction with proteins like human serum albumin (HSA), with binding affinity enhancing as the atomic number of the halogen increases. mdpi.comresearchgate.net The presence of halogen atoms at the 6 and 8 positions of the quinazolinone ring has also been linked to improved antimicrobial activities. nih.gov
| Compound | Halogen Substituent (at C3' of aniline ring) | IC50 (nM) |
|---|---|---|
| 1 | Hydrogen (H) | 29 |
| 2 | Fluorine (F) | 3.8 |
| 3 | Chlorine (Cl) | 0.31 |
| 4 | Bromine (Br) | 0.025 |
| 5 | Iodine (I) | 0.89 |
Data sourced from a study on halogen-substituted 4-anilinoquinazoline tyrosine kinase inhibitors. mdpi.com
The methyl group, often termed a "magic methyl" in medicinal chemistry, can have a profound impact on a molecule's conformation, metabolic stability, and binding affinity. nih.gov In the case of this compound, the methyl group is part of the ester functionality. Modifications at this position, for instance, by replacing it with larger alkyl groups, could influence solubility and the way the molecule fits into a target's binding pocket.
SAR studies on related quinazoline antifolates designed as thymidylate synthase inhibitors have explored modifications to C2-methyl substituents. researchgate.net These studies demonstrate that even small changes to methyl groups can significantly alter biological activity. For example, replacing a methyl group on a quinazolinone derivative with other functionalities like alkylthiomethyl or alkyloxymethyl groups has been shown to retain anticonvulsant activity. researchgate.net The strategic placement of methyl groups can also stabilize a molecule's bioactive conformation, leading to enhanced potency. nih.gov
The carboxylate moiety at the C8 position is a defining feature of this compound. Carboxylic acid and ester groups are often crucial for biological activity, frequently participating in hydrogen bonding or salt bridge interactions within a receptor's active site.
| Compound Modification | Effect on Activity |
|---|---|
| Removal of carboxylic acid functionality | Complete loss of activity |
| Replacement with an aniline group | Complete loss of activity |
| Conversion of carboxylic acid to amide derivatives | Resulted in inactive compounds |
Data conceptualized from findings on quinazolinone-2-carboxamide derivatives. acs.org
The amino-quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple types of biological targets, leading to a wide range of pharmacological activities including anticancer, anti-inflammatory, and antiviral effects. researchgate.netnih.gov this compound is a key intermediate for the synthesis of 4-aminoquinazoline derivatives. The C4-chloro group is readily displaced by various primary and secondary amines via nucleophilic aromatic substitution, allowing for the creation of large libraries of diverse analogs. researchgate.net
The nature of the substituent introduced at the C4 position is a major determinant of the resulting compound's biological activity. nih.gov For example, the synthesis of novel 4-amino quinazoline derivatives and their subsequent testing revealed potent anti-inflammatory activity, with an N-(4-fluorophenyl)quinazolin-4-amine being identified as a particularly strong candidate. mdpi.com Modifications at other positions of the quinazoline core, such as the 6- and 7-positions, have also been explored to develop multi-kinase inhibitors with effective anti-proliferative activity against cancer cell lines. mdpi.com
Rational Design of this compound Analogs
Rational drug design involves creating new molecules with a desired biological activity based on an understanding of SAR and the structure of the biological target. For this compound, analogs can be designed using both ligand-based and structure-based approaches.
When the three-dimensional structure of the biological target is unknown, ligand-based drug design methods are particularly useful. These approaches rely on analyzing a set of molecules known to be active and inactive at the target to build a predictive model.
Quantitative Structure-Activity Relationship (QSAR) is a prominent ligand-based method. A QSAR model is a mathematical equation that correlates the chemical structure of a compound with its biological activity. nih.gov For quinazoline derivatives, QSAR models have been successfully developed to predict their activity as breast cancer inhibitors. researchgate.net These models use various molecular descriptors (e.g., constitutional, functional, 2D autocorrelation) to quantify the structural features that are most important for activity. nih.gov One such study generated a robust QSAR model that was then used to design seven new quinazolin-4(3H)-one molecules, all of which exhibited better predicted activity than the template compound. researchgate.net
Another approach is pharmacophore modeling, which identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the target. This pharmacophore can then be used as a template to search databases for new molecules that fit the model or to guide the design of novel analogs of this compound. nih.gov
| Parameter | Value | Description |
|---|---|---|
| R² | 0.919 | Coefficient of determination (goodness of fit) |
| R² adj | 0.898 | Adjusted R² |
| Q² cv | 0.819 | Cross-validated R² (internal predictive ability) |
| R² pred | 0.7907 | Predictive R² for external test set |
Data from a QSAR study on quinazolin-4(3H)-one molecules as breast cancer inhibitors. researchgate.net
Structure-based Drug Design Approaches
Structure-based drug design (SBDD) is a powerful methodology that utilizes the three-dimensional structural information of a biological target, such as an enzyme or receptor, to design and optimize inhibitors. This approach is particularly relevant for quinazoline derivatives, which are known to inhibit a variety of enzymes, including kinases. For this compound, SBDD would typically involve computational techniques like molecular docking to predict how the molecule and its analogs bind to the active site of a target protein.
The process would begin by docking this compound into the crystal structure of a relevant biological target. The 4-chloro substituent is a key reactive site, often targeted for displacement by nucleophilic residues of amino acids in a protein's binding pocket or for reaction with a primary amine to introduce diversity. The quinazoline ring itself often forms crucial hydrogen bonds with the hinge region of kinase domains. The methyl 8-carboxylate group, positioned on the solvent-exposed region of the molecule when bound to many targets, provides a handle for further modification to enhance potency and selectivity.
Molecular docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein. For instance, the nitrogen atoms at positions 1 and 3 of the quinazoline ring are common hydrogen bond acceptors. The chlorine at position 4 can be replaced by various amine-containing groups to form hydrogen bonds and occupy specific pockets within the active site.
Guided by these in silico predictions, medicinal chemists can synthesize novel derivatives of this compound. For example, the methyl carboxylate group at the 8-position could be converted to a carboxamide, and various substituted amines could be introduced. Docking simulations would then be used to evaluate how these modifications affect the binding affinity and orientation within the target's active site. This iterative process of design, synthesis, and biological evaluation, informed by structural insights, can lead to the development of highly potent and selective inhibitors.
Table 1: Hypothetical Structure-Based Design Modifications of this compound for Kinase Inhibition
| Compound ID | Modification at C4-Position | Modification at C8-Position | Predicted Key Interactions | Predicted Effect on Activity |
| Lead (Parent) | -Cl | -COOCH₃ | H-bond with hinge region | Baseline |
| Analog 1 | -NH-(3-ethynylphenyl) | -COOCH₃ | H-bond with hinge, π-π stacking | Increased potency |
| Analog 2 | -NH-(3-ethynylphenyl) | -CONHCH₃ | Additional H-bond with solvent front | Improved potency and selectivity |
| Analog 3 | -NH-(4-morpholinophenyl) | -COOCH₃ | H-bond with hinge, interaction with hydrophilic pocket | Enhanced solubility and potency |
| Analog 4 | -NH-(4-morpholinophenyl) | -CONH-(2-hydroxyethyl) | Multiple H-bonds, improved solvent interaction | Potentially superior potency and PK profile |
Bioisosteric Replacements
Bioisosteric replacement is a widely used strategy in drug design to modify the physicochemical properties of a lead compound while retaining or improving its biological activity. This involves substituting a functional group with another group that has similar steric and electronic properties. For this compound, the methyl carboxylate group at the 8-position is a prime candidate for bioisosteric replacement to modulate properties such as acidity, basicity, lipophilicity, and metabolic stability.
The carboxylic acid ester can be hydrolyzed to the corresponding carboxylic acid, which can then be a point for introducing classic bioisosteres. Carboxylic acid bioisosteres are well-documented and are often used to improve pharmacokinetic properties, such as cell permeability and oral bioavailability.
For example, the carboxylate group can be replaced with a tetrazole ring. Tetrazoles are known to be metabolically stable bioisosteres of carboxylic acids with a similar pKa. This substitution can enhance the compound's absorption and reduce its susceptibility to metabolic degradation. Other potential bioisosteric replacements for the carboxylate group include hydroxamic acids, acylsulfonamides, and various five-membered heterocyclic rings like oxadiazoles (B1248032) and triazoles. Each of these replacements would impart different physicochemical properties to the molecule, potentially leading to an improved therapeutic profile.
The choice of a bioisostere depends on the specific goals of the drug design program. For instance, if the goal is to increase the acidity of the molecule to enhance its interaction with a basic residue in the target's active site, a more acidic bioisostere might be chosen. Conversely, if the aim is to reduce acidity to improve membrane permeability, a less acidic bioisostere would be more appropriate. The impact of these modifications on biological activity would be assessed through in vitro assays.
Table 2: Potential Bioisosteric Replacements for the 8-Carboxylate Moiety of Quinazoline Derivatives and Their Predicted Impact
| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement | Predicted Change in Physicochemical Properties | Potential Impact on Biological Profile |
| Carboxylic Acid Ester (-COOCH₃) | Carboxylic Acid (-COOH) | Increase polarity, potential for salt formation | Increased polarity, lower pKa | Improved solubility, potential for new interactions |
| Carboxylic Acid (-COOH) | Tetrazole | Mimic acidity, improve metabolic stability | Similar pKa, increased metabolic stability | Enhanced in vivo efficacy, longer half-life |
| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Metal chelation, H-bonding | Increased H-bonding potential | Potential for new binding modes (e.g., in metalloenzymes) |
| Carboxylic Acid (-COOH) | Acylsulfonamide (-CONHSO₂R) | Increase acidity, H-bonding | Lower pKa, directional H-bonding | Stronger interactions with target, improved potency |
| Carboxylic Acid Ester (-COOCH₃) | N-acyl sulfonamide | Mimic ester, improve stability | Increased stability, altered polarity | Improved metabolic stability, modified solubility |
Iv. Computational Chemistry and Theoretical Studies
Quantum Mechanical Studies on Quinazoline (B50416) Derivatives
Quantum mechanics (QM) offers a powerful lens through which the fundamental electronic properties of molecules can be scrutinized. These methods are instrumental in understanding the intrinsic characteristics of quinazoline derivatives, which in turn govern their reactivity and interactions with biological systems.
The ionization constant (pKa) is a critical physicochemical parameter for any potential drug candidate, as it significantly influences its absorption, distribution, metabolism, and excretion (ADME) properties. google.com Computational methods, particularly those based on quantum mechanics, have been developed to predict the pKa of molecules with a high degree of accuracy, offering a cost-effective alternative to experimental determination.
For quinazoline derivatives, several quantum mechanical-based approaches have been employed to propose accurate protocols for pKa prediction. These studies often involve calculating various electronic descriptors using Density Functional Theory (DFT) and establishing linear relationships with experimental pKa values. For instance, a combination of the M06L DFT functional and the 6-311++G(d,p) basis set, along with the CPCM solvation model, has been shown to yield strong correlations between calculated atomic charges on the nitrogen atoms of the quinazoline ring and their experimental pKa values. The calculated atomic charge on the N1 atom has been identified as a particularly effective descriptor for reproducing experimental pKa's. Another approach involves the use of an isodesmic reaction scheme, which can also provide well-correlated pKa values.
While these methodologies have proven effective for the broader class of quinazoline derivatives, specific quantum mechanical studies predicting the pKa of Methyl 4-chloroquinazoline-8-carboxylate were not identified in the reviewed literature. However, the established protocols could be readily applied to this compound to estimate its ionization constant.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a cornerstone of structure-based drug design, enabling the prediction of ligand-protein interactions and binding affinities.
For example, docking studies of quinazolinone derivatives with the epidermal growth factor receptor (EGFR) have revealed key interactions, such as hydrogen bonding with residues like Thr 766 and pi-pi interactions with residues like Ala 719. Similarly, docking of quinazoline derivatives into the active site of cyclooxygenase-2 (COX-2) has helped in understanding their anti-inflammatory potential. The accuracy of these predictions is often validated by comparing the docked conformation with the crystal structure of a known ligand in the same binding site.
Molecular docking is not only used to understand the binding of known ligands but also to identify potential new biological targets for a given compound through reverse docking or by screening against a panel of disease-relevant proteins. Quinazoline derivatives have been shown to interact with a wide range of biological targets, and molecular docking has been instrumental in identifying and validating these interactions.
Dihydrofolate Reductase (DHFR): DHFR is a well-established target for anticancer drugs. Molecular docking studies have shown that quinazoline derivatives can bind to the active site of DHFR, inhibiting its activity.
Thymidylate Synthase (TS): TS is another crucial enzyme in DNA synthesis and a target for cancer chemotherapy. Quinazoline-based folate analogs have been shown to inhibit TS, and docking studies can help to understand the structural basis of this inhibition.
Kinases: Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently implicated in cancer. Quinazoline is a "privileged scaffold" for kinase inhibitors, and numerous docking studies have been performed to understand the binding of quinazoline derivatives to various kinases, including EGFR, VEGFR, and PI3K.
While no specific studies have identified the biological targets of this compound through molecular docking, its structural similarity to other biologically active quinazolines suggests that it could potentially interact with targets such as kinases or folate-dependent enzymes.
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static picture of ligand-protein interactions, conformational analysis and molecular dynamics (MD) simulations offer a dynamic perspective, allowing for the exploration of the conformational landscape of a molecule and the stability of its complex with a protein over time.
Conformational analysis of quinazoline derivatives can reveal the energetically favorable three-dimensional arrangements of the molecule, which is crucial for understanding its ability to bind to a specific protein target. MD simulations, on the other hand, simulate the movement of atoms and molecules over a period of time, providing insights into the stability of ligand-protein complexes, the flexibility of the protein, and the role of solvent molecules. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which provide information about the stability and flexibility of the system, respectively.
For instance, MD simulations have been used to study the dynamic behavior of quinazolinone derivatives complexed with proteins like PARP1 and STAT3, confirming the stability of the predicted binding modes from docking studies. These simulations can also be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone.
Specific conformational analysis or molecular dynamics simulation studies on this compound were not found in the reviewed literature. Such studies would be valuable for understanding its flexibility and the stability of its potential interactions with biological targets.
Reaction Mechanism Elucidation through Computational Methods
Computational methods, particularly DFT, are powerful tools for elucidating the mechanisms of chemical reactions. These studies can provide detailed information about the transition states, activation energies, and reaction pathways, offering insights that are often difficult to obtain through experimental means alone.
For quinazoline derivatives, computational methods have been used to study various reactions, including their synthesis and functionalization. For example, theoretical studies on the nucleophilic aromatic substitution (SNAr) of 4-chloroquinazolines with amines have provided insights into the regioselectivity of the reaction. These studies can help to rationalize why the substitution occurs preferentially at the C4 position. The reaction mechanism can be complex, sometimes involving a borderline between concerted and stepwise pathways, and computational studies can help to dissect these intricacies.
While the synthesis of this compound would involve several reaction steps, no specific computational studies elucidating the mechanisms of these reactions were found in the literature. However, the general principles and computational approaches used to study reactions of other quinazoline derivatives could be applied to gain a deeper understanding of its synthesis and reactivity.
V. Pharmacological and Biological Investigations of Methyl 4 Chloroquinazoline 8 Carboxylate and Its Derivatives
In Vitro Biological Activity Evaluation
While the broader class of quinazoline (B50416) and quinazolinone derivatives has been extensively studied for various biological activities, specific data for Methyl 4-chloroquinazoline-8-carboxylate remains largely unavailable in the public domain.
Antiproliferative Activity against Cancer Cell Lines
There is no specific information available from the conducted research regarding the in vitro antiproliferative activity of this compound or its direct derivatives against the following cancer cell lines: HCT-116, MCF-7, T98G, PC3, HepG2, Bcap37, BGC823, A431, UO-31, and CCRF-CEM.
However, studies on related 4-chloroquinazoline (B184009) compounds have shown antiproliferative properties. For instance, a library of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines, derived from 4-chloroquinazolines, was screened against HCT-116 (human colorectal carcinoma), MCF-7 (human breast adenocarcinoma), and T98G (human glioblastoma) cell lines. Several of these derivatives demonstrated activity against at least one of these cell lines.
Enzyme Inhibition Assays
Specific data on the enzyme inhibitory activity of this compound and its derivatives against kinases, Dihydrofolate reductase (DHFR), Cyclooxygenase (COX), Urease, and Acetylcholinesterase (AChE) is not available in the reviewed literature.
Antimicrobial Susceptibility Testing
No specific studies detailing the antibacterial or antifungal activity of this compound or its derivatives were identified.
Anti-inflammatory Activity Assays
While quinazoline derivatives, in general, are known to possess anti-inflammatory properties, specific in vitro anti-inflammatory activity assays for this compound could not be found in the available literature. cymitquimica.com
Anti-aggregation Activity (Platelet Aggregation)
There is no specific information available regarding the anti-platelet aggregation activity of this compound and its derivatives.
Mechanistic Studies of Action
Due to the lack of specific biological activity data for this compound and its derivatives, there are currently no available mechanistic studies detailing its mode of action.
Cell Cycle Analysis
The progression of the cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Several derivatives of this compound have been investigated for their ability to interfere with the cell cycle in cancer cells.
One study on a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative, compound 6e, demonstrated its ability to induce cell cycle arrest in the G1 phase in MCF-7 human breast cancer cells. nih.govmdpi.com Following treatment with this compound at its IC50 concentration, there was a notable increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases, as detailed in the table below. nih.gov
Table 1: Effect of a Quinazoline Derivative on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
|---|---|---|---|
| Control | 51.45% | 22.27% | 21.34% |
| Compound 6e | 60.68% | 17.47% | 18.29% |
Another novel quinazoline derivative, 04NB-03, was found to induce cell cycle arrest at the G2/M phase in hepatocellular carcinoma (HCC) cells in a concentration- and time-dependent manner. nih.gov These findings highlight the potential of quinazoline derivatives to halt the proliferation of cancer cells by targeting different phases of the cell cycle.
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. Derivatives of this compound have shown promise as inducers of apoptosis.
For instance, 4-anilinoquinazolines are a class of compounds known to act as apoptosis inducers. nih.gov A study on the derivative 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (compound 6e) revealed its ability to induce cellular apoptosis in MCF-7 breast cancer cells. nih.govmdpi.com When treated with this compound, the percentage of apoptotic cells increased compared to the control, as shown in the table below. mdpi.com
Table 2: Apoptosis Induction by a Quinazoline Derivative in MCF-7 Cells
| Treatment | % of Apoptotic Cells |
|---|---|
| Doxorubicin (Positive Control) | 1.52% |
| Compound 6e | 2.16% |
Furthermore, another study on quinazolinone Schiff base derivatives demonstrated their ability to trigger apoptosis in MCF-7 cells through both intrinsic and extrinsic pathways. nih.gov The derivative 04NB-03 also induced apoptosis in HCC cells in a manner dependent on concentration and time. nih.gov
Target Validation and Pathway Analysis
Understanding the molecular targets and pathways through which these compounds exert their effects is crucial for their development as therapeutic agents. Research has shown that 4-anilinoquinazoline (B1210976) derivatives can inhibit several receptor tyrosine kinases (RTKs) that are often overexpressed in malignant tumors, including the epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor beta (PDGFR-β), and vascular endothelial growth factor receptor (VEGFR-2). nih.gov Additionally, these compounds have been identified as tubulin polymerization inhibitors, which disrupts the formation of the mitotic spindle and leads to apoptosis. nih.gov
Investigations into quinazolinone Schiff base derivatives have revealed that they can induce apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c. nih.gov This, in turn, activates caspase-9 and the downstream executioner caspases-3/7. nih.gov These compounds were also found to induce apoptosis via the extrinsic pathway, involving the activation of caspase-8 and the inhibition of NF-κB translocation. nih.gov The quinazoline derivative 04NB-03 was found to exert its effects by inducing the accumulation of endogenous reactive oxygen species (ROS), which subsequently leads to cell cycle arrest and apoptosis. nih.gov
In Vivo Studies
While in vitro studies provide valuable insights into the biological activities of these compounds, in vivo studies are essential to evaluate their efficacy and safety in a whole-organism context.
Preclinical Efficacy Studies
Several studies have reported the in vivo anticancer efficacy of quinazoline derivatives. For example, novel quinazoline derivatives have been investigated as irreversible dual EGFR/HER2 inhibitors in lung cancer xenograft (NCI-H1975) mice models. mdpi.com In a study involving a 4-Hydroxyquinazoline derivative, compound B1, its in vivo anti-tumor efficacy was evaluated in an HCT-15 nude mouse xenograft model. mdpi.com The compound was administered intraperitoneally at different doses, and the tumor volume was monitored. mdpi.com Another quinazoline derivative, 04NB-03, significantly reduced xenograft tumor growth in a study on hepatocellular carcinoma. nih.gov A quinoline-4-carboxamide derivative demonstrated oral in vivo activity in a P. berghei mouse model of malaria, with a 93% reduction in parasitemia at a specific dose. nih.gov
Toxicological Assessments
Preliminary toxicological assessments are a critical component of in vivo studies. In the study of the 4-Hydroxyquinazoline derivative B1 in a nude mouse xenograft model, no significant changes in the body weight of the mice were observed, suggesting that the compound was safe at the tested dosages. mdpi.com Similarly, the quinazoline derivative 04NB-03 was found to be effective in reducing tumor growth without notable toxic effects. nih.gov A study was also specifically devoted to assessing the acute toxicity of a particular quinazoline derivative. researchgate.net
Vi. Analytical and Characterization Techniques in Research
Spectroscopic Characterization
Spectroscopic techniques are indispensable for determining the structural framework of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, researchers can map out its functional groups and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution.
¹H NMR: In the proton NMR spectrum of a related compound, 7-Chloro-2-phenylquinazolin-4(3H)-one, the aromatic protons appear in the range of δ 7.52-8.20 ppm. For Methyl 4-chloroquinazoline-8-carboxylate, one would expect to see distinct signals for the protons on the quinazoline (B50416) ring system. The protons on the benzene (B151609) portion of the quinazoline ring would likely appear as multiplets in the aromatic region of the spectrum. The methyl protons of the ester group would be expected to appear as a sharp singlet, typically in the upfield region of the aromatic signals.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For a similar compound, 7-Chloro-2-phenylquinazolin-4(3H)-one, the carbon signals appear over a wide range, with the carbonyl carbon at δ 161.9 ppm and other aromatic carbons between δ 120.0 and 154.0 ppm. In the case of this compound, the carbonyl carbon of the methyl ester group would likely resonate at a characteristic downfield shift (around 160-170 ppm). The carbons of the quinazoline ring would produce a series of signals in the aromatic region (typically 110-160 ppm). The carbon atom attached to the chlorine would show a chemical shift influenced by the electronegativity of the halogen. The methyl carbon of the ester group would be expected to appear at a more upfield position.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound based on Analogous Structures
| Nucleus | Predicted Chemical Shift (ppm) | Description |
| ¹H | ~ 7.5 - 8.5 | Aromatic protons on the quinazoline ring |
| ¹H | ~ 3.9 - 4.1 | Singlet for the methyl ester protons |
| ¹³C | ~ 160 - 170 | Carbonyl carbon of the methyl ester |
| ¹³C | ~ 110 - 160 | Carbons of the quinazoline ring |
| ¹³C | ~ 50 - 55 | Methyl carbon of the ester group |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A strong absorption band in the region of 1700-1750 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The aromatic C=C and C=N stretching vibrations of the quinazoline ring would likely produce multiple bands in the 1400-1600 cm⁻¹ region. The C-O stretching of the ester group would typically appear in the fingerprint region, around 1200-1300 cm⁻¹. The C-Cl stretching vibration is expected to be observed in the lower frequency region of the spectrum.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| Carbonyl (Ester) | ~ 1700 - 1750 | C=O stretch |
| Aromatic Ring | ~ 1400 - 1600 | C=C and C=N stretch |
| Ester C-O | ~ 1200 - 1300 | C-O stretch |
| C-Cl | ~ 600 - 800 | C-Cl stretch |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
For this compound (molecular formula C₁₀H₇ClN₂O₂), the molecular ion peak ([M]⁺) in the mass spectrum would be expected at an m/z corresponding to its molecular weight (approximately 222.63 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. Techniques like Electrospray Ionization (ESI-MS) coupled with Liquid Chromatography (LC-MS) are often used to analyze such compounds, especially for complex mixtures or for obtaining high-quality mass spectral data.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C₁₀H₇ClN₂O₂), the calculated elemental composition would be approximately:
Carbon (C): 53.95%
Hydrogen (H): 3.17%
Chlorine (Cl): 15.92%
Nitrogen (N): 12.58%
Oxygen (O): 14.37%
Experimental results from elemental analysis should closely match these theoretical values to confirm the empirical formula of the synthesized compound. This technique is crucial for verifying the purity of the sample.
X-ray Diffraction Studies for Solid-State Structure Elucidation
Vii. Future Research Directions and Applications
Exploration of Novel Synthetic Pathways
While established methods for synthesizing the quinazoline (B50416) nucleus exist, future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic routes. researchgate.netresearchgate.net Green chemistry principles are increasingly pivotal in pharmaceutical manufacturing to minimize hazardous waste and energy consumption. magnusconferences.comtandfonline.com
Future synthetic explorations for Methyl 4-chloroquinazoline-8-carboxylate could include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction rates, improve yields, and reduce side reactions in the synthesis of various quinazoline derivatives. frontiersin.org Applying MAOS to the key cyclization or substitution steps in the synthesis of this compound could offer significant advantages over conventional heating methods.
Metal-Free Synthesis: The development of metal-free synthetic methods is a key goal in green chemistry. rsc.org Research into organocatalyzed or light-induced reactions for the construction of the quinazoline ring system could provide more sustainable alternatives to traditional metal-catalyzed processes. researchgate.netnih.gov
One-Pot Reactions: Designing multi-component, one-pot reactions where starting materials are converted to the final product in a single step without isolating intermediates can significantly improve efficiency and reduce waste. tandfonline.com A one-pot synthesis for this compound from simple precursors would be a valuable advancement.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. Adapting the synthesis of this compound to a flow process could lead to more consistent product quality and higher throughput.
Development of New Derivatives with Enhanced Bioactivity
The core structure of this compound offers multiple points for chemical modification to generate novel derivatives with potentially enhanced biological activity. The structure-activity relationship (SAR) of quinazoline derivatives has been extensively studied, providing a roadmap for designing new compounds with desired properties. acs.orgresearchgate.netnih.gov
Key positions for modification include:
The 4-position: The chlorine atom at this position is a reactive site suitable for nucleophilic substitution, allowing for the introduction of various amino, alkoxy, and thioether groups. nih.govresearchgate.net Many potent kinase inhibitors, for instance, feature anilino groups at the 4-position. nih.gov
The 8-position: The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, or other functional groups. This position is crucial for modulating solubility and interacting with biological targets.
The Quinazoline Ring: Substituents can be introduced onto the benzene (B151609) ring portion of the quinazoline nucleus to fine-tune electronic properties, lipophilicity, and steric profile, which can all impact biological activity.
| Position of Modification | Proposed Moiety | Rationale for Enhanced Bioactivity |
|---|---|---|
| 4-position | Substituted Anilines | Potential for potent kinase inhibition (e.g., EGFR, VEGFR), a common target in cancer therapy. nih.gov |
| 4-position | Piperazine Derivatives | Often improves pharmacokinetic properties and can confer activity against various targets, including GPCRs and kinases. mdpi.com |
| 8-position | Amides of Amino Acids | Enhances solubility and potential for active transport into cells. |
| 8-position | Hydroxamic Acid | A key functional group for inhibiting metalloenzymes, particularly histone deacetylases (HDACs). nih.gov |
| 6- and 7-positions | Methoxy or other alkoxy groups | Can increase potency and alter selectivity for certain biological targets. mdpi.com |
Combination Therapies and Synergistic Effects
Combining therapeutic agents with different mechanisms of action is a cornerstone of modern medicine, particularly in oncology. frontiersin.org Quinazoline derivatives have shown synergistic effects when used in combination with other anticancer drugs. mdpi.com Future research could investigate the potential of this compound or its derivatives in combination therapies. For example, a derivative designed to inhibit a specific kinase could be combined with a cytotoxic agent or an immunotherapy drug to achieve a more potent antitumor effect. nih.gov The rationale is to target multiple pathways involved in tumor growth and survival, potentially overcoming drug resistance. nih.gov
Prodrug Strategies
Prodrugs are inactive precursors that are converted into the active drug in the body. This approach can be used to overcome issues such as poor solubility, low bioavailability, and off-target toxicity. For this compound derivatives, several prodrug strategies could be employed. For instance, if a derivative with a free carboxylic acid at the 8-position shows high potency but poor cell permeability, it could be converted into an ester prodrug. This would increase its lipophilicity, allowing it to cross cell membranes more easily, where it would then be hydrolyzed by intracellular esterases to release the active carboxylic acid.
Application in Chemical Biology Tools
Chemical probes are small molecules used to study biological processes and validate drug targets. nih.gov this compound could serve as a starting point for the development of such tools. For example, a potent and selective derivative could be functionalized with a reporter tag (e.g., a fluorescent dye or biotin) or a photoreactive group. These modified molecules could then be used in a variety of applications, including:
Target Identification: Identifying the specific protein(s) that a bioactive compound interacts with.
Cellular Imaging: Visualizing the subcellular localization of the target protein.
Assay Development: Creating high-throughput screening assays to discover new modulators of the target.
Agrochemical Applications Beyond Pesticides
The quinazoline scaffold is not only prevalent in pharmaceuticals but also in agrochemicals. mdpi.comnih.govnih.govresearchgate.net While many quinazoline-based compounds have been developed as pesticides, there is growing interest in their non-pesticidal applications in agriculture. mdpi.com Derivatives of this compound could be explored for their potential as:
Plant Growth Regulators: Molecules that can influence plant development, such as promoting root growth, enhancing flowering, or increasing crop yield.
Safeners: Compounds that protect crops from the phytotoxic effects of herbicides.
Inducers of Plant Resistance: Molecules that can trigger the natural defense mechanisms of plants against pathogens and environmental stresses.
The development of novel quinazoline derivatives for these applications could contribute to more sustainable agricultural practices. google.com
Q & A
Q. Table 1: Example Crystallographic Data for Methyl 4-chloroquinazoline Analogs
| Parameter | Value (Triclinic ) | Source |
|---|---|---|
| 7.3443 | ||
| 10.847 | ||
| 12.475 | ||
| 106.66 | ||
| 103.53 | ||
| 92.79 |
Q. Table 2: Synthetic Yield Comparison for Halogenated Quinazolines
| Compound | Yield (%) | Catalyst | Source |
|---|---|---|---|
| Desmethylclozapine | 69 | TiCl | |
| 8-Iodo-4-chlorophenyl derivative | 11* | TiCl | |
| *By-product yield during desmethylclozapine synthesis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
